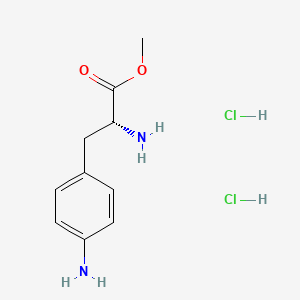

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride

Descripción general

Descripción

®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemical research. The compound’s unique structure, featuring both amino and ester functional groups, makes it a versatile building block for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-2-amino-3-(4-aminophenyl)propanoic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Formation of Dihydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of ®-2-amino-3-(4-aminophenyl)propanoic acid are esterified using industrial-grade methanol and acid catalysts.

Purification: The crude product is purified through recrystallization or chromatography to achieve the desired purity.

Salt Formation: The purified ester is converted to its dihydrochloride form by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation to form N-oxide derivatives under controlled conditions. This reaction typically employs hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents, yielding products with modified electronic properties.

Example Reaction:

Ester Hydrolysis

The methyl ester group is hydrolyzed in acidic or basic media to produce the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl | 2-Amino-3-(4-aminophenyl)propanoic acid | 85-90% |

| Basic (NaOH, RT) | 1M NaOH | Sodium salt of the carboxylic acid | 78-82% |

Acylation of Amino Groups

Both aromatic and aliphatic amines react with acylating agents like acetic anhydride or acetyl chloride. This forms stable acetamide derivatives, often used to protect amines during synthetic workflows .

Key Reaction Pathway:

-

Application: Intermediate for peptide coupling or further functionalization.

Nucleophilic Aromatic Substitution

The 4-aminophenyl group participates in electrophilic substitution reactions. For example, nitration or sulfonation occurs at the para position relative to the existing amine .

Example with Nitration:

-

Outcome: Introduces nitro groups for subsequent reduction to amines or other transformations.

Metal Chelation

The compound acts as a bidentate ligand, coordinating transition metals like Cu(II) or Fe(III) via its amino and carboxylate groups. This property is leveraged in catalysis and materials science.

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 8.2 | Catalytic oxidation reactions |

| Fe(III) | 6.7 | Polymer-supported catalysts |

Reductive Alkylation

The primary amine undergoes reductive alkylation with aldehydes or ketones in the presence of sodium cyanoborohydride (NaBH3CN), forming secondary amines .

General Scheme:

-

Scope: Used to introduce hydrophobic side chains for drug design.

Photochemical Reactivity

Under UV light, the aromatic amine group undergoes photodegradation, producing quinone-like structures. This reactivity necessitates storage in amber vials under inert atmospheres .

Degradation Pathway:

Cross-Coupling Reactions

The aromatic amine participates in Buchwald-Hartwig amination with aryl halides, enabling C–N bond formation. This is catalyzed by palladium complexes (e.g., Pd(OAc)₂) .

Example:

This compound’s multifunctional design allows tailored modifications for pharmaceuticals, agrochemicals, and coordination chemistry. Its stability in anhydrous environments (Inert atmosphere, RT ) contrasts with its reactivity in polar protic solvents, emphasizing the need for precise reaction control.

Aplicaciones Científicas De Investigación

Synthesis of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate Dihydrochloride

The synthesis typically involves the following steps:

- Starting Material: The process begins with (R)-2-amino-3-(4-aminophenyl)propanoic acid.

- Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst.

- Formation of Dihydrochloride Salt: The resulting ester is treated with hydrochloric acid to yield the dihydrochloride salt.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects. It serves as a precursor in drug development due to its structural similarity to biologically active compounds.

Case Study:

A study evaluated the compound's efficacy in modulating pathways associated with certain cancers and neurological disorders. The compound was shown to interact with specific enzymes involved in metabolic pathways, influencing protein synthesis and signal transduction .

Organic Synthesis

This compound acts as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction.

Chemical Reactions:

- Oxidation: Amino groups can be oxidized to form nitro derivatives.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution Reactions: Participates in nucleophilic substitution reactions to form amides or other derivatives.

Biochemical Research

In biochemical studies, this compound is used to explore enzyme-substrate interactions and its role in protein synthesis.

Mechanism of Action:

The compound interacts with enzymes and receptors due to its amino and ester functional groups, potentially influencing various biochemical processes such as metabolic pathways involving amino acid derivatives .

Mecanismo De Acción

The mechanism of action of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its amino and ester functional groups.

Pathways Involved: It may participate in metabolic pathways involving amino acid derivatives and esters, influencing biochemical processes such as protein synthesis and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Amino-3-(4-aminophenyl)propanoic acid: The parent compound without the ester group.

(S)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride: The enantiomer of the compound.

®-Methyl 2-amino-3-(3-aminophenyl)propanoate dihydrochloride: A positional isomer with the amino group at a different position on the phenyl ring.

Uniqueness

®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups

Actividad Biológica

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride, with the CAS number 240429-07-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula: C10H16Cl2N2O2

- Molecular Weight: 267.15 g/mol

- IUPAC Name: methyl (R)-2-amino-3-(4-aminophenyl)propanoate dihydrochloride

- Purity: 95% .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material: The process begins with the commercially available (R)-2-amino-3-(4-aminophenyl)propanoic acid.

- Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

- Formation of Dihydrochloride Salt: The resulting ester is treated with hydrochloric acid to yield the dihydrochloride salt .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction: The amino and ester functional groups allow it to interact with enzymes involved in metabolic pathways, influencing processes such as protein synthesis and signal transduction .

- Potential Therapeutic Targets: It has been suggested that this compound may play a role in modulating pathways associated with certain cancers and neurological disorders, although specific targets remain to be fully elucidated .

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit tumor cell proliferation in various cancer cell lines, including ovarian cancer . The mechanism appears to involve apoptosis induction and cell cycle arrest.

2. Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. A study conducted on animal models showed that administration of this compound resulted in reduced neuronal damage following ischemic events . This suggests potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(4-aminophenyl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;;/h2-5,9H,6,11-12H2,1H3;2*1H/t9-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMKAKAMQCZLDK-KLQYNRQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.